2-Bromothiazole-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

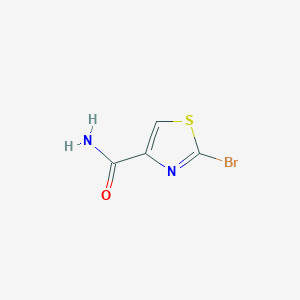

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGLJBDEZWZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671913 | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848501-94-0 | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothiazole-4-carboxamide: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromothiazole-4-carboxamide, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its core chemical properties, structural features, reactivity, and established applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its chemical behavior and its utility as a scaffold for developing novel therapeutic agents.

Core Physicochemical and Structural Properties

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of the bromine atom at the 2-position and a carboxamide group at the 4-position imparts a unique combination of reactivity and structural features, making it a versatile intermediate.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1,3-thiazole-4-carboxamide | [1] |

| CAS Number | 848501-94-0 | [1][2] |

| Molecular Formula | C₄H₃BrN₂OS | [1][3] |

| Molecular Weight | 207.05 g/mol | [1] |

| Exact Mass | 205.91495 Da | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 84.2 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

Structural Analysis

The structure of this compound is defined by the thiazole ring, an electron-rich heterocycle, which is rendered electron-deficient by the inductive effects of the bromine and carboxamide substituents. The bromine atom at the C2 position is a key reactive handle, susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The carboxamide group at C4 provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its predictable reactivity at several key positions. Understanding these pathways is essential for its effective incorporation into more complex molecular architectures.

Reactivity Profile

-

C2-Position (Bromo-Substitution): The carbon atom bonded to the bromine is highly electrophilic. This makes it the primary site for nucleophilic aromatic substitution and, more importantly, a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the straightforward introduction of diverse aryl, alkyl, and alkyne substituents. The preparation of related Grignard reagents from 2-bromothiazoles further highlights the reactivity at this position.[4]

-

Carboxamide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5][6] It can also be dehydrated to a nitrile. The N-H bonds can be deprotonated and alkylated, allowing for further diversification.

-

Thiazole Ring: While the ring itself is aromatic, the C5-position possesses some nucleophilic character and can undergo electrophilic substitution, although this is less common than reactions at the C2-bromo position.

A Validated Synthetic Protocol: Amidation of Ethyl 2-Bromothiazole-4-carboxylate

A reliable and scalable synthesis of this compound involves the ammonolysis of the corresponding ethyl ester. This method is preferred for its high yield and the ready availability of the starting ester.[7][8][9]

Experimental Protocol:

-

Setup: To a pressure-sealed reaction vessel equipped with a magnetic stirrer, add ethyl 2-bromothiazole-4-carboxylate (1.0 eq).

-

Reagent Addition: Add a 7 M solution of ammonia in methanol (20 eq). The large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions.

-

Reaction: Seal the vessel tightly and heat the mixture to 80 °C. Maintain stirring for 16-24 hours. Rationale: Heating in a sealed vessel is necessary to maintain the concentration of the volatile ammonia and provide sufficient thermal energy to overcome the activation barrier for the nucleophilic acyl substitution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

-

Purification: Slurry the resulting solid residue in diethyl ether, and collect the product by vacuum filtration. Wash the solid with additional diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Characterization: Dry the white to off-white solid product under vacuum. Confirm the identity and purity of this compound via ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.[10][11][12] this compound serves as a critical starting point for the synthesis of pharmacologically active molecules.

-

Enzyme Inhibitors: The thiazole core is present in numerous enzyme inhibitors. For example, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[13] Furthermore, derivatives of 2-phenylthiazole-4-carboxylic acid have been identified as potent xanthine oxidase inhibitors for the treatment of gout.[14] A related C-nucleoside, 2-beta-D-ribofuranosylthiazole-4-carboxamide, demonstrates antitumor effects by inhibiting IMP dehydrogenase, a key enzyme in guanine nucleotide synthesis.[15][16]

-

Receptor Antagonists: The 2-aminothiazole-4-carboxamide scaffold has been successfully exploited to discover selective antagonists for the muscarinic M3 receptor, which is a target for treating chronic obstructive pulmonary disease (COPD).[17]

-

Antimicrobial and Anticancer Agents: The broader class of thiazole and benzothiazole derivatives consistently shows promise as anticancer, antibacterial, and antifungal agents.[10][11][18] The ability to easily modify the 2-position of this compound allows for the creation of large libraries of compounds for screening against these targets.

-

Antioxidant Properties: Recent studies have explored thiazole-carboxamide derivatives as potent antioxidant agents, highlighting their potential in combating oxidative stress-related diseases.[19]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes skin and serious eye irritation.[1]

-

Recommended Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling Procedures: Avoid generating dust. Use engineering controls to minimize airborne concentrations. Ensure that eyewash stations and safety showers are readily accessible.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[20]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct structural features and predictable reactivity. The presence of a reactive bromine atom at the C2 position and a hydrogen-bonding carboxamide at C4 makes it an ideal scaffold for combinatorial synthesis and lead optimization in drug discovery. Its successful application in the development of enzyme inhibitors and receptor antagonists underscores its importance to the pharmaceutical industry. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this versatile building block into their research and development programs.

References

- 1. 2-Bromo-1,3-thiazole-4-carboxamide | C4H3BrN2OS | CID 45789632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-THIAZOLE-4-CARBOXAMIDE | 848501-94-0 [chemicalbook.com]

- 3. doronscientific.com [doronscientific.com]

- 4. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. 2-Bromothiazole-4-carboxylic acid [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. ethyl 2-bromothiazole-4-carboxylate [stenutz.eu]

- 9. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. jchemrev.com [jchemrev.com]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193)--II. Relationship between dose level and biochemical effects in P388 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 19. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromothiazole-4-carboxamide from Ethyl 2-bromothiazole-4-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-bromothiazole-4-carboxamide, a pivotal intermediate in contemporary drug discovery and development. The document details a robust and reproducible protocol for the conversion of ethyl 2-bromothiazole-4-carboxylate to its corresponding primary amide via ammonolysis. We will dissect the underlying reaction mechanism, offer a step-by-step experimental procedure, discuss critical safety considerations, and outline comprehensive methods for the characterization and quality control of the final product. This guide is tailored for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this essential synthetic transformation.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. Specifically, this compound serves as a versatile building block, where the carboxamide functional group provides a key interaction point for biological targets, and the bromine atom at the C2 position offers a reactive handle for further molecular elaboration through cross-coupling reactions.[2][3]

The conversion of an ester, such as ethyl 2-bromothiazole-4-carboxylate, to a primary amide is a fundamental transformation in organic synthesis. While seemingly straightforward, this process requires careful control of reaction conditions to ensure high yield and purity. This guide provides the necessary expertise to successfully execute this synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of ethyl 2-bromothiazole-4-carboxylate to this compound is a classic example of nucleophilic acyl substitution, specifically ammonolysis. The reaction proceeds through a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) at the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the expulsion of the ethoxide ion (⁻OEt), which serves as the leaving group.

-

Proton Transfer: The expelled ethoxide is a relatively strong base and will readily deprotonate the protonated amide or another molecule of ammonia, yielding the final neutral this compound product and ethanol as a byproduct.

To drive the reaction equilibrium towards the product, an excess of ammonia is typically employed. Using a sealed reaction vessel is often necessary, especially when heating, to maintain a sufficient concentration of the volatile ammonia reagent in the reaction mixture.[4]

Detailed Experimental Protocol

This section outlines a comprehensive, field-proven protocol for the synthesis of this compound.

Materials and Reagents

Quantitative data and key properties of the required reagents are summarized in Table 1.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C₆H₆BrNO₂S | 236.09 | ≥96% | Starting material. |

| Ammonia solution in Methanol | 7664-41-7 (Ammonia) | NH₃ in CH₃OH | 17.03 (NH₃) | ~7 N | Reagent and solvent.[5] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade | For extraction. |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ACS Grade | For aqueous wash. |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | ACS Grade | For aqueous wash. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous | For drying organic layer. |

Equipment

-

Pressure-rated glass reaction tube with a screw cap and PTFE-lined septum

-

Stir plate with heating capabilities

-

Magnetic stir bar

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, round-bottom flask)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Buchner funnel and filter paper for recrystallization

Step-by-Step Synthesis Procedure

The overall experimental workflow is depicted in the diagram below.

-

Reaction Setup: To a 25 mL pressure-rated reaction tube equipped with a magnetic stir bar, add ethyl 2-bromothiazole-4-carboxylate (1.00 g, 4.24 mmol).

-

Reagent Addition: In a certified chemical fume hood, add a 7 N solution of ammonia in methanol (15 mL, ~105 mmol, ~25 equivalents).

-

Reaction Execution: Securely seal the tube with the screw cap. Place the tube on a magnetic stir plate and begin vigorous stirring. Heat the reaction mixture to 70°C and maintain this temperature for 16 hours.

-

Monitoring: The reaction can be monitored by TLC (eluent: 50% ethyl acetate in hexanes). The starting ester will have a higher Rf value than the more polar amide product. The reaction is complete upon the disappearance of the starting material spot.

-

Work-up: After 16 hours, remove the reaction tube from the heat and allow it to cool completely to room temperature. Caution: Do not open the vessel while it is hot or under pressure. Once cool, carefully open the cap in the fume hood to release any residual pressure.

-

Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator. This will remove the methanol and excess ammonia, yielding a crude solid.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solid does not fully precipitate upon cooling, add water dropwise until persistent cloudiness is observed, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white to off-white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[6]

-

Fume Hood: All operations involving the handling of ethyl 2-bromothiazole-4-carboxylate and, especially, the concentrated ammonia in methanol solution must be performed inside a certified chemical fume hood.[6][7]

-

Ammonia in Methanol: This reagent is corrosive, toxic upon inhalation or skin contact, and flammable.[7] Avoid breathing vapors and ensure the work area is well-ventilated.

-

Pressure: The reaction is performed under heating in a sealed vessel, which will generate internal pressure. Use only pressure-rated glassware and ensure it is free of cracks or defects. Do not exceed the recommended temperature. Allow the vessel to cool completely before opening.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods.

References

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 4. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]

- 5. Ammonia, ca. 7N solution in methanol 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromothiazole-4-carboxamide: A Key Scaffold in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis, properties, and applications of 2-Bromothiazole-4-carboxamide. This heterocyclic compound has emerged as a valuable building block in medicinal chemistry, offering a versatile scaffold for developing novel therapeutic agents.

Core Identification and Physicochemical Properties

This compound is a substituted thiazole derivative. The thiazole ring is a common motif in numerous biologically active compounds, and the specific functionalization at the 2 and 4 positions of this molecule—a bromine atom and a carboxamide group—provides critical handles for synthetic modification and molecular interaction.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 848501-94-0 | [1][2][3][4] |

| Molecular Formula | C₄H₃BrN₂OS | [1][4] |

| Molecular Weight | 207.05 g/mol | [1][4] |

| IUPAC Name | 2-bromo-1,3-thiazole-4-carboxamide | [4] |

| Synonyms | 2-Bromo-Thiazole-4-Carboxamide, 2-bromo-4-carbamoylthiazole | [3][4] |

| Purity (Typical) | ≥95% - 98% | [1][3] |

Synthetic Pathways and Methodologies

A common strategy involves the Hantzsch thiazole synthesis or modifications thereof, followed by conversion of a carboxylate group to the primary amide.

Proposed Synthetic Workflow

A plausible and efficient synthesis route starts from Ethyl 2-bromothiazole-4-carboxylate, a commercially available or readily synthesized intermediate.[6][7] The synthesis can be broken down into two primary stages:

-

Ammonolysis/Amidation: Conversion of the ethyl ester to the primary carboxamide.

-

Synthesis of Precursor: Formation of the Ethyl 2-bromothiazole-4-carboxylate starting material.

Protocol 1: Synthesis of this compound from Ethyl 2-bromothiazole-4-carboxylate

Causality: This is a direct and high-yielding method for converting an ester to a primary amide. The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion with a less reactive nucleophile like ammonia.

-

Step 1: Reaction Setup

-

In a high-pressure reaction vessel, dissolve Ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

-

Step 2: Reagent Addition

-

Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution until saturation, or add a solution of ammonia in methanol (e.g., 7N).

-

-

Step 3: Reaction

-

Seal the vessel tightly and heat the mixture to 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

-

Step 4: Work-up and Isolation

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

-

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound require experimental acquisition, the expected characteristics can be predicted based on its structure and data from analogous compounds.[8][9]

-

¹H NMR (Proton NMR): The spectrum is expected to be simple. A singlet for the C5-H proton on the thiazole ring would likely appear downfield (δ 8.0-8.5 ppm). Two broad singlets corresponding to the -NH₂ protons of the amide would also be present, with their chemical shift being highly dependent on the solvent and concentration (typically δ 7.0-8.0 ppm).

-

¹³C NMR (Carbon NMR): Distinct signals are expected for the four unique carbons. The carbonyl carbon (C=O) of the amide would be the most downfield signal (δ 160-165 ppm). The C2 and C4 carbons of the thiazole ring, attached to heteroatoms, would appear in the δ 140-150 ppm region, while the C5 carbon would be more upfield.[10]

-

IR (Infrared) Spectroscopy: Key absorptions would confirm the functional groups. A strong, sharp peak around 1650-1680 cm⁻¹ would indicate the C=O stretch of the primary amide (Amide I band). Two distinct peaks in the 3100-3400 cm⁻¹ region would correspond to the symmetric and asymmetric N-H stretching of the primary amide.[10]

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic molecular ion (M⁺) peak. Due to the presence of bromine, a distinctive isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Role in Medicinal Chemistry and Drug Development

The thiazole-carboxamide scaffold is of significant interest in drug discovery due to its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets. The bromine atom at the 2-position serves as a useful synthetic handle for further modification via cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity and explore structure-activity relationships (SAR).

Several classes of compounds built upon the aminothiazole-carboxamide core have demonstrated potent biological activity.

-

Enzyme Inhibition: Thiazole derivatives have been identified as potent inhibitors of various enzymes. For instance, related 2-aminothiazole-4-carboxylic acids act as broad-spectrum metallo-β-lactamase (MBL) inhibitors, helping to combat antibiotic resistance.[11] Other analogues have shown promise as xanthine oxidase inhibitors for the treatment of gout.[12]

-

Receptor Antagonism: In the field of neuroscience and metabolic diseases, 2-aminothiazole-4-carboxamides have been discovered as a novel class of selective antagonists for the muscarinic M₃ receptor, which is a target for treating conditions like overactive bladder.[13]

-

Antioxidant and Anti-inflammatory Agents: The thiazole-carboxamide core is also present in molecules designed as potent antioxidant agents, highlighting its versatility in addressing diseases related to oxidative stress.[14]

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. doronscientific.com [doronscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Bromo-1,3-thiazole-4-carboxamide | C4H3BrN2OS | CID 45789632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5198-88-9|2-Bromothiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromothiazole-4-carboxamide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Bromothiazole-4-carboxamide, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Recognizing the critical role of these physicochemical properties in drug development, this document outlines both the theoretical underpinnings and practical, step-by-step protocols for their determination. The methodologies presented are grounded in established principles and regulatory expectations, ensuring the generation of robust and reliable data essential for formulation development, analytical method validation, and predicting in vivo performance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of this compound's behavior in various solvent systems and under diverse stress conditions.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are paramount. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly influences bioavailability, dose uniformity, and the feasibility of various dosage forms.[2] Stability, the capacity of a substance to remain unchanged over time under the influence of various environmental factors, ensures the safety, efficacy, and shelf-life of the final product.[3]

This compound, a member of the thiazole class of compounds, holds potential in medicinal chemistry.[1][4] However, a thorough characterization of its solubility and stability profiles is a prerequisite for its advancement in any drug development program. This guide provides the necessary protocols and theoretical considerations to empower researchers in this critical endeavor.

Characterizing the Aqueous and Organic Solubility of this compound

A comprehensive understanding of a compound's solubility in a range of solvents is fundamental to early-stage drug development.[2] This data informs the selection of appropriate vehicles for preclinical studies, aids in the development of suitable formulations, and is a key parameter in the Biopharmaceutics Classification System (BCS).[2]

Theoretical Considerations for Solubility

The solubility of this compound will be influenced by several factors, including:

-

pH: The presence of ionizable groups can significantly impact aqueous solubility. The pH-solubility profile is crucial for understanding how the compound will behave in different physiological environments.[2][5]

-

Temperature: Solubility is generally temperature-dependent, and this relationship should be characterized.[5][6]

-

Solvent Polarity: Assessing solubility in a range of solvents with varying polarities provides insights into the compound's lipophilicity and helps in selecting appropriate solvent systems for formulation and analysis.

-

Polymorphism: Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.[7]

Experimental Workflow for Solubility Determination

The following workflow outlines the key steps in determining the solubility of this compound.

References

The Ascendancy of a Privileged Scaffold: A Technical History of 2-Aminothiazole-4-Carboxamide Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for a diverse range of biological targets.[1] Its inherent structural features—a hydrogen bond donor/acceptor system and a stable aromatic core—allow it to form key interactions within the active sites of enzymes and receptors. This has led to its incorporation into numerous clinically successful drugs and investigational agents across a spectrum of therapeutic areas, including oncology, virology, and bacteriology.[2][3][4]

This guide provides a detailed exploration of a particularly fruitful subclass: the 2-aminothiazole-4-carboxamide derivatives. We will trace the historical arc of their discovery, from foundational synthetic principles to their evolution into highly potent and specific therapeutic agents. By examining key case studies, synthetic methodologies, and structure-activity relationships, this document will illuminate the causality behind the experimental choices that have established this scaffold as a pillar of modern drug discovery.

Part 1: Foundational Discoveries and Historical Milestones

The journey of the 2-aminothiazole-4-carboxamide scaffold is not one of a single, sudden discovery but rather a story of incremental and then exponential growth, built upon classic organic chemistry and propelled by the demands of modern therapeutic challenges.

The Hantzsch Synthesis: A Cornerstone Reaction

The history of 2-aminothiazoles is inextricably linked to the Hantzsch thiazole synthesis , a robust and versatile method first reported in the late 19th century. This reaction, typically involving the condensation of an α-haloketone (or its equivalent, like ethyl bromopyruvate) with a thiourea, provides direct access to the core 2-aminothiazole ring system.[4][5] This fundamental reaction laid the groundwork for chemists to access the ethyl 2-aminothiazole-4-carboxylate intermediate, the common precursor for the carboxamide derivatives that would later show immense therapeutic potential.

The Kinase Revolution: Dasatinib's Breakthrough

The true ascendancy of the 2-aminothiazole-4-carboxamide scaffold began with the rise of targeted cancer therapy, specifically the pursuit of protein kinase inhibitors. The discovery of Dasatinib (BMS-354825) by Bristol-Myers Squibb marked a watershed moment.[6] Screening of their internal compound library identified a 2-aminothiazole as a novel template for inhibiting the Src family of kinases.[6]

This discovery was critical in the context of Chronic Myeloid Leukemia (CML), a cancer driven by the hyperactive Bcr-Abl tyrosine kinase.[7][8] While the first-generation inhibitor imatinib was transformative, resistance, often due to mutations in the Bcr-Abl kinase domain, became a significant clinical challenge. Dasatinib emerged as a potent, second-generation inhibitor capable of overcoming much of this resistance.[7][9] Its mechanism involves binding to both the active and inactive conformations of the Abl kinase domain, a key differentiator from imatinib.[8][9]

The development of Dasatinib was a masterclass in structure-based drug design. Iterative optimization of the initial hit led to the final structure, where the N-(2-chloro-6-methylphenyl)carboxamide at the 4-position and the hydroxyethylpiperazinyl-pyrimidine at the 2-amino position were finely tuned to maximize potency and selectivity.[6]

A New Antiviral Paradigm: The Discovery of Pritelivir

While oncology provided the initial showcase, the scaffold's versatility was soon demonstrated in virology. The development of Pritelivir (BAY 57-1293) by AiCuris as a treatment for Herpes Simplex Virus (HSV) infections represented a significant departure from traditional nucleoside analogs like acyclovir.[10][11][12] Instead of targeting the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex, a novel mechanism of action that prevents the virus from unwinding its DNA for replication.[11]

The discovery of Pritelivir was the result of a systematic, iterative research process.[12] Starting from an initial hit, medicinal chemists explored modifications across the 2-aminothiazole-4-carboxamide core. This lead optimization process successfully enhanced antiviral potency and improved pharmacokinetic properties, ultimately yielding a candidate with excellent in vivo activity, particularly against acyclovir-resistant HSV strains.[10][12]

Expanding the Therapeutic Frontier

The success of Dasatinib and Pritelivir spurred widespread investigation into the 2-aminothiazole-4-carboxamide scaffold for other therapeutic targets. Notable areas of exploration include:

-

Antitubercular Agents: Researchers have used the scaffold as a more synthetically tractable mimic of the natural antibiotic thiolactomycin to develop compounds with potent activity against Mycobacterium tuberculosis.[13][14]

-

Checkpoint Kinase 1 (CHK1) Inhibitors: In oncology, this scaffold has been optimized to create selective inhibitors of CHK1, a key regulator of the DNA damage response, representing another avenue for cancer therapy.[15]

-

Aurora Kinase Inhibitors: The scaffold has been identified as a template for inhibitors of Aurora kinases, which are critical for cell division and are often overexpressed in cancers.[16][17][18]

-

Broad-Spectrum Antibacterial Agents: Recently, derivatives have been developed as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics, offering a strategy to combat antimicrobial resistance.[19]

Part 2: Synthetic Strategies and Methodologies

The accessibility of the 2-aminothiazole-4-carboxamide scaffold is a key reason for its widespread adoption. The synthesis can be logically broken down into two primary stages: formation of the core heterocyclic system and subsequent functionalization to the desired amide.

Experimental Protocol 1: Hantzsch Synthesis of the Core Intermediate

This protocol describes the synthesis of ethyl 2-aminothiazole-4-carboxylate, the common precursor.

Methodology:

-

Reaction Setup: To a solution of thiourea (1.1 equivalents) in absolute ethanol, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the mixture to room temperature. The product, hydrobromide salt, often precipitates. Filter the solid and wash with cold ethanol.

-

Neutralization: Dissolve the collected solid in water and neutralize with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8-9.

-

Isolation: The free base, ethyl 2-aminothiazole-4-carboxylate, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure intermediate.

Caption: Hantzsch synthesis of the core 2-aminothiazole ester.

Experimental Protocol 2: Amide Bond Formation

This protocol provides a general method for converting the core ester into the final 2-aminothiazole-4-carboxamide derivative.

Methodology:

-

Ester Hydrolysis (if starting from ester): Heat the ethyl 2-aminothiazole-4-carboxylate intermediate to reflux in a solution of aqueous sodium hydroxide or lithium hydroxide in a THF/methanol/water solvent system. Monitor by TLC until the starting material is consumed. Acidify the mixture (e.g., with 1N HCl) to precipitate the 2-aminothiazole-4-carboxylic acid. Filter, wash, and dry the solid.

-

Amide Coupling:

-

To a solution of the 2-aminothiazole-4-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

-

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Purification: Upon completion, perform an aqueous work-up. The final product is typically purified using column chromatography or recrystallization to yield the target 2-aminothiazole-4-carboxamide.

Caption: General workflow from the core ester to the final amide.

Part 3: Structure-Activity Relationships and Mechanistic Insights

The extensive research into this scaffold has yielded profound insights into its structure-activity relationship (SAR), particularly in the context of kinase inhibition.

-

The 2-Amino Group: This position is a critical vector for achieving selectivity and potency. It is typically functionalized with larger, often heterocyclic, moieties that extend into solvent-exposed regions of the target's active site. In Dasatinib, the substituted pyrimidine at this position forms crucial interactions that define its kinase inhibitory profile.[6]

-

The Thiazole Core: The nitrogen and sulfur atoms of the thiazole ring are key for anchoring the molecule. The ring nitrogen often acts as a hydrogen bond acceptor, while the 2-amino group's NH acts as a hydrogen bond donor. This "hinge-binding" motif is fundamental to its interaction with the backbone of the ATP-binding site in many kinases.[6][15]

-

The 4-Carboxamide Linker: The amide bond provides another critical hydrogen bonding interaction point. The substituent on the amide nitrogen (the "R" group in an R-NH-C=O) explores a distinct pocket within the active site. The choice of this group is paramount for modulating potency and selectivity. For instance, the 2-chloro-6-methylphenyl group of Dasatinib fits perfectly into a specific hydrophobic pocket.[6]

-

The 5-Position: While often unsubstituted (hydrogen), modifications at this position with small lipophilic groups can be used to fine-tune activity and physical properties.[20]

Caption: Conceptual model of kinase hinge-binding interactions.

Part 4: Summary and Future Outlook

The discovery and development of 2-aminothiazole-4-carboxamide derivatives represent a triumph of medicinal chemistry. From the foundational Hantzsch synthesis to its application in blockbuster drugs like Dasatinib, this scaffold has proven to be remarkably versatile and synthetically accessible. Its evolution showcases the power of iterative design, where a core structure is systematically decorated to achieve high potency and selectivity against specific biological targets.

| Compound | Therapeutic Area | Primary Molecular Target(s) | Key Discovery Insight |

| Dasatinib | Oncology (CML, ALL) | Bcr-Abl, Src Family Kinases | Overcame imatinib resistance by binding to multiple kinase conformations.[6][7][8][9] |

| Pritelivir | Virology (HSV) | Viral Helicase-Primase Complex | Novel mechanism of action distinct from traditional nucleoside analogs.[10][11] |

| CHK1 Inhibitors | Oncology | Checkpoint Kinase 1 (CHK1) | Structure-based design led to potent and selective inhibitors targeting the DNA damage response pathway.[15] |

| Antitubercular Agents | Infectious Disease | mtFabH (potential) | Acted as a simplified, effective mimic of the natural product thiolactomycin.[13][14] |

The future for this scaffold remains bright. Its proven success continues to inspire its use in developing inhibitors for new and challenging targets. As our understanding of disease biology deepens, the 2-aminothiazole-4-carboxamide core will undoubtedly be adapted to confront emerging therapeutic challenges, from novel oncogenic drivers to drug-resistant pathogens. However, it is also important for researchers to be aware that the 2-aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation, warranting careful consideration of safety profiles during the drug design process.[1][21] The rich history and demonstrated potential of this remarkable scaffold ensure it will remain a valuable tool in the drug discovery arsenal for years to come.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 10. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 19. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

The Emerging Potential of 2-Bromothiazole-4-carboxamide Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of 2-bromothiazole-4-carboxamide derivatives and their analogs, a chemical scaffold of growing importance in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the synthesis, biological activity, and therapeutic potential of this promising class of compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents.[1] Thiazole-containing compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

Within this broad class, the this compound core has emerged as a particularly interesting starting point for the development of targeted therapies, especially in oncology. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the carboxamide moiety at the 4-position is crucial for establishing interactions with biological targets.[5] Notably, the primary carboxamide group has been shown to significantly enhance the potency of some kinase inhibitors.[1]

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives can be approached through several reliable routes, typically starting from commercially available precursors like 2-bromothiazole-4-carboxaldehyde or 2-bromothiazole-4-carboxylic acid.

A general and robust synthetic workflow is outlined below:

Caption: General synthetic routes to N-substituted 2-bromothiazole-4-carboxamides.

Detailed Experimental Protocol: Amide Coupling

The conversion of 2-bromothiazole-4-carboxylic acid to its corresponding amides is a critical step in the synthesis of new analogs. The following protocol outlines a standard procedure using common peptide coupling reagents.

Objective: To synthesize an N-substituted this compound from 2-bromothiazole-4-carboxylic acid and a primary or secondary amine.

Materials:

-

2-Bromothiazole-4-carboxylic acid

-

Desired primary or secondary amine (e.g., aniline, benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired N-substituted this compound.

-

Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Therapeutic Targets and Mechanism of Action

A significant body of research has identified receptor tyrosine kinases (RTKs) as a primary target class for thiazole carboxamide derivatives.[6] In particular, the c-Met kinase has been a focus of intense investigation.

c-Met Kinase: A Key Oncogenic Driver

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, migration, and invasion.[6] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers.[6] The binding of its ligand, hepatocyte growth factor (HGF), triggers the dimerization and autophosphorylation of the c-Met receptor, initiating a cascade of downstream signaling events.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. nbinno.com [nbinno.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Electronic Structure of 2-Bromothiazole-4-carboxamide: A Key Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2-Bromothiazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the computational methodologies, rooted in Density Functional Theory (DFT), to elucidate the molecule's geometric, energetic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol for computational analysis and a deeper understanding of the structure-property relationships that govern the molecule's biological activity. The protocols described herein are designed to be self-validating, with a strong emphasis on correlating theoretical data with experimental findings to ensure scientific rigor.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence is noted in a wide array of pharmaceuticals, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic agents.[3][4] The unique electronic and structural characteristics of the thiazole nucleus allow it to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[5]

This compound, the subject of this guide, incorporates several key features that make it a compelling candidate for theoretical study and drug development. The bromine atom at the 2-position and the carboxamide group at the 4-position significantly influence the molecule's electronic distribution, reactivity, and potential for hydrogen bonding. A thorough understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and interaction with biological macromolecules.

This guide will outline a robust computational workflow to dissect the electronic properties of this compound, providing insights that can accelerate the rational design of novel therapeutics.

Theoretical and Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a validated approach for the in silico analysis of this compound using Density Functional Theory (DFT). DFT has proven to be a powerful and accurate method for studying the electronic structure of organic molecules.[6]

Molecular Structure and Geometry Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Generation: The 2D structure of this compound is first drawn using a molecular editor and converted to a 3D structure. The IUPAC name is 2-bromo-1,3-thiazole-4-carboxamide, and its molecular formula is C₄H₃BrN₂OS.[7]

-

Geometry Optimization: The initial 3D structure is then optimized using DFT. A widely used and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). For an accurate description of the electronic distribution, especially for a molecule containing a bromine atom, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended. This level of theory provides a good balance between computational cost and accuracy for molecules of this size.

-

Frequency Analysis: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The following diagram illustrates the geometry optimization workflow:

Caption: Workflow for Geometry Optimization.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

Key Analyses:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is critical for predicting non-covalent interactions and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions and hyperconjugative effects.

Predicted Electronic and Structural Properties

The application of the aforementioned computational protocol allows for the prediction of various properties of this compound.

Geometric Parameters

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties.

| Parameter | Predicted Value (Å or °) |

| C2-Br Bond Length | Value to be calculated |

| C4-C(O) Bond Length | Value to be calculated |

| N-H Bond Lengths (Amide) | Value to be calculated |

| Thiazole Ring Angles | Values to be calculated |

| C4-C(O)-N Angle | Value to be calculated |

Table 1: Predicted Geometric Parameters for this compound.

Electronic Properties

The electronic properties provide a quantitative measure of the molecule's reactivity and stability.

| Property | Predicted Value (eV) |

| HOMO Energy | Value to be calculated |

| LUMO Energy | Value to be calculated |

| HOMO-LUMO Gap (ΔE) | Value to be calculated |

| Dipole Moment (Debye) | Value to be calculated |

Table 2: Predicted Electronic Properties of this compound.

The following diagram outlines the process of electronic property calculation:

Caption: Workflow for Electronic Property Calculation.

Validation of Theoretical Results with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This ensures the reliability and predictive power of the calculations.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be compared with an experimental IR spectrum. Key vibrational modes to compare include the N-H stretches of the amide, the C=O stretch of the carboxamide, and the characteristic vibrations of the thiazole ring. While a specific IR spectrum for the target molecule is not available, the IR spectrum of the related 2-Bromothiazole-4-carboxaldehyde shows a carbonyl peak, which can be used for a rough comparison.[8]

-

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). These can be compared with an experimental UV-Vis spectrum to validate the calculated HOMO-LUMO gap.

Crystallographic Data

If a single-crystal X-ray structure of this compound becomes available, it would provide the most definitive validation of the calculated geometric parameters. Comparison of the calculated and experimental bond lengths and angles would offer a direct measure of the accuracy of the chosen level of theory.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational protocol for the in-depth analysis of the electronic structure of this compound. By employing DFT calculations, researchers can gain valuable insights into the molecule's geometry, stability, and reactivity, which are essential for its application in drug discovery. The emphasis on validation against experimental data ensures the scientific integrity of the theoretical findings.

Future work should focus on obtaining detailed experimental spectroscopic and crystallographic data for this compound to further refine and validate the computational models. Furthermore, these validated models can then be used for more advanced studies, such as molecular docking simulations with biological targets and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby accelerating the journey of this promising scaffold from a theoretical concept to a potential therapeutic agent.

References

- 1. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR [m.chemicalbook.com]

- 2. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR spectrum [chemicalbook.com]

- 3. 1,3-Thiazole-4-carboxamide | C4H4N2OS | CID 445276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Bromothiazole-4-carboxylic acid | 5198-88-9 [b2b.sigmaaldrich.com]

- 8. 429540050 [thermofisher.com]

A Technical Guide to the Biological Activities of Novel Thiazole-5-Carboxamide Derivatives

Abstract: The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[1][2][3] When functionalized with a carboxamide group at the 5-position, this heterocyclic core gives rise to a class of derivatives with a remarkably broad and potent spectrum of biological activities. This guide provides an in-depth technical overview of the latest research into novel thiazole-5-carboxamide derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Thiazole-5-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of bioactive natural products, such as Vitamin B1 (Thiamine), and synthetic drugs, including the anti-inflammatory Meloxicam and the antibiotic Penicillin.[1] Its prevalence stems from its unique physicochemical properties: the thiazole ring is relatively resistant to metabolic degradation and can engage in a variety of non-covalent interactions—including hydrogen bonding, hydrophobic, and π-π stacking—with biological macromolecules.

The addition of a carboxamide (-C(=O)NHR) moiety at the 5-position further enhances the drug-like properties of the scaffold. The amide bond is a key structural feature in peptides and proteins and provides a critical hydrogen bond donor and acceptor, enabling strong and specific interactions with enzyme active sites and receptors. This combination of a stable heterocyclic core and a versatile interaction group makes the thiazole-5-carboxamide framework a "privileged scaffold" for the design of novel therapeutic agents targeting a diverse array of proteins and pathways.

Key Biological Activities and Evaluation Protocols

Recent research has illuminated the potential of thiazole-5-carboxamide derivatives across several therapeutic areas. This section will explore the most prominent activities, supported by quantitative data and detailed experimental workflows.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential in oncology, and the thiazole-5-carboxamide class is no exception.[4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases crucial for cancer cell signaling to the induction of apoptosis.

Mechanism of Action Insight: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases. The thiazole-5-carboxamide scaffold can be elaborated to fit into the ATP-binding pocket of various kinases. For instance, derivatives have been designed as potent inhibitors of c-Met, a receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and metastasis.[7] The amide portion of the molecule often forms key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent inhibition.

Featured Derivatives and In Vitro Efficacy

The following table summarizes the cytotoxic activity of representative novel thiazole-5-carboxamide derivatives against various human cancer cell lines. Activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 4c | MCF-7 | Breast Adenocarcinoma | 2.57 | [6] |

| HepG2 | Hepatocellular Carcinoma | 7.26 | [6] | |

| Compound 51am | A549 | Lung Carcinoma | 0.83 | [7] |

| HT-29 | Colorectal Adenocarcinoma | 0.68 | [7] | |

| Compound 2b | COLO205 | Colon Adenocarcinoma | 30.79 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound. Its principle lies in the metabolic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells. This enzymatic conversion produces a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiazole-5-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality Behind Experimental Choices:

-

Seeding Density: The initial cell number is optimized to ensure cells are in the logarithmic growth phase during treatment, providing a sensitive window to detect antiproliferative effects.

-

Incubation Time: A 48-72 hour treatment period is standard for many cytotoxic agents, allowing sufficient time for the compound to exert its effects on the cell cycle and induce cell death.

-

Solubilization Step: DMSO is a highly effective solvent for the water-insoluble formazan crystals, ensuring accurate and reproducible absorbance readings.

Signaling Pathway Visualization

Caption: Inhibition of the VEGFR-2 signaling cascade by Compound 4c.

Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[9] Thiazole-5-carboxamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[10][11][12][13]

Mechanism of Action Insight: DNA Gyrase Inhibition

One key bacterial target is DNA gyrase (GyrB), an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Some thiazole derivatives have been shown through molecular docking studies to bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning and leading to bacterial cell death.[9][11] This mechanism is distinct from that of fluoroquinolone antibiotics, suggesting a potential for these compounds to be effective against resistant strains.

Featured Derivatives and In Vitro Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity, representing the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus (MRSA) | 0.23 - 0.70 | [13] |

| Compound 5e | B. subtilis | 15.6 | [12] |

| Compound 43a | S. aureus | 16.1 (µM) | [11] |

| E. coli | 16.1 (µM) | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole-5-carboxamide test compound in CAMHB. The typical concentration range tested is 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Vancomycin) should also be tested as a reference.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Causality Behind Experimental Choices:

-

Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has low levels of inhibitors (like thymidine and thymine) that could interfere with the results and supports the growth of most common pathogens.

-

Standardized Inoculum: A precise starting concentration of bacteria is critical. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.

-

Visual Inspection: While automated readers exist, visual inspection is the gold standard, as it allows the trained eye to distinguish between true growth, subtle turbidity, and compound precipitation.

Workflow Visualization

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Inflammation is a key pathological process in a wide range of diseases, from arthritis to neurodegenerative disorders. Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Thiazole-5-carboxamide derivatives have been developed as potent inhibitors of COX enzymes.[8][14]

Mechanism of Action Insight: COX-1/COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The structure of thiazole-5-carboxamide derivatives can be tailored to exploit subtle differences in the active sites of COX-1 and COX-2, allowing for the development of compounds with improved selectivity.[8]

Featured Derivatives and In Vitro Efficacy

The inhibitory potency of compounds against COX enzymes is determined through in vitro assays, with results expressed as IC₅₀ values. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) gives the Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 2a | 2.65 | 0.958 | 2.77 | [8][14] |

| Compound 2b | 0.239 | 0.191 | 1.25 | [8][14] |

| Celecoxib (Ref.) | >10 | 0.002 | >5000 | [8] |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This is a high-throughput method to determine the potency and selectivity of compounds against COX-1 and COX-2. The assay measures the peroxidase activity of the COX enzyme, which generates a fluorescent product from a detector substrate.

Step-by-Step Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzyme.

-

Compound Incubation: In a 96-well plate, add the test compound (at various concentrations) to a reaction buffer containing the enzyme. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing arachidonic acid (the substrate) and a fluorometric detector (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

-